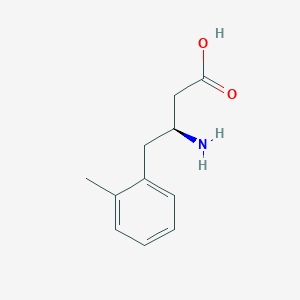![molecular formula C12H14FN3O B11926606 2-amino-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide](/img/structure/B11926606.png)
2-amino-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide is an organic compound that belongs to the class of indole derivatives. Indoles are a significant heterocyclic system in natural products and drugs, known for their diverse biological activities. This compound, specifically, features a fluorinated indole moiety, which can enhance its biological activity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst.
Attachment of the Ethyl Chain: The ethyl chain can be introduced via a nucleophilic substitution reaction using an appropriate alkyl halide.
Formation of the Acetamide Group: The final step involves the reaction of the intermediate with acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-amino-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst under pressure.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Reduced indole derivatives.
Substitution: Substituted amides or other derivatives.
Wissenschaftliche Forschungsanwendungen
2-amino-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-amino-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-amino-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]acetamide: Similar structure but with a hydroxyl group instead of a fluorine atom.
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide: Lacks the amino group.
Uniqueness
2-amino-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide is unique due to the presence of both the amino group and the fluorinated indole moiety, which can enhance its biological activity and stability compared to its analogs .
Eigenschaften
Molekularformel |
C12H14FN3O |
|---|---|
Molekulargewicht |
235.26 g/mol |
IUPAC-Name |
2-amino-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide |
InChI |
InChI=1S/C12H14FN3O/c13-9-1-2-11-10(5-9)8(7-16-11)3-4-15-12(17)6-14/h1-2,5,7,16H,3-4,6,14H2,(H,15,17) |
InChI-Schlüssel |
BQOCCQKSRPFVKE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1F)C(=CN2)CCNC(=O)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Z)-[(Z)-(2-hydroxyphenyl)methylidenehydrazinylidene]methyl]phenol](/img/structure/B11926524.png)
![8-Bromo-6-nitroH-imidazo[1,2-a]pyridine hydrochloride](/img/structure/B11926535.png)
![2-(2-Aminobenzo[d][1,3]dioxol-5-yl)ethanol hydrochloride](/img/structure/B11926548.png)


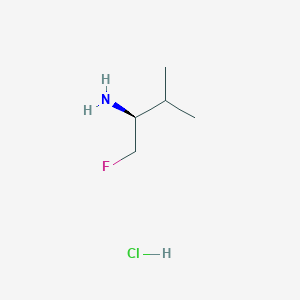
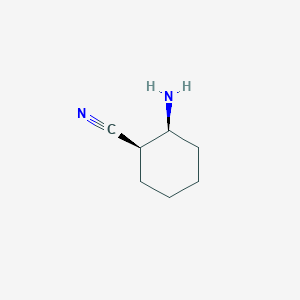
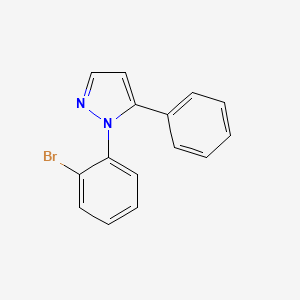

![4-[(Benzyloxy)methyl]-4-fluoropiperidine Hydrochloride](/img/structure/B11926595.png)
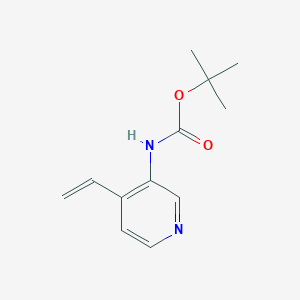
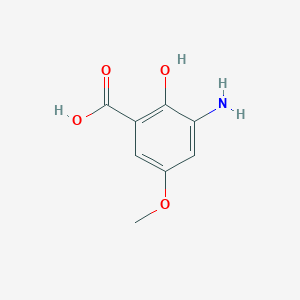
![3-Formylimidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B11926620.png)
